molecular formula C18H19N3O2S B2860860 5,6-Dimethyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol CAS No. 1040646-23-8

5,6-Dimethyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol

Cat. No.: B2860860
CAS No.: 1040646-23-8
M. Wt: 341.43
InChI Key: IWKOGGAJWNODIR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring substituted with methyl groups and a thioether linkage to an oxazole ring, which is further substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol typically involves multi-step organic synthesis. The general synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.

    Thioether Formation: The oxazole derivative can be reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate.

    Pyrimidine Ring Construction: The final step involves the formation of the pyrimidine ring, which can be synthesized through the condensation of appropriate amidines or guanidines with diketones or other suitable precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the oxazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or heterocyclic positions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites or allosteric sites, potentially inhibiting or modulating the activity of the target. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidine
  • 5,6-Dimethyl-2-(((5-methyl-2-(p-tolyl)thiazol-4-yl)methyl)thio)pyrimidin-4-ol
  • 5,6-Dimethyl-2-(((5-methyl-2-(p-tolyl)imidazol-4-yl)methyl)thio)pyrimidin-4-ol

Uniqueness

The uniqueness of 5,6-Dimethyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential biological activity. The presence of both oxazole and pyrimidine rings, along with the thioether linkage, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4,5-dimethyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-10-5-7-14(8-6-10)17-20-15(13(4)23-17)9-24-18-19-12(3)11(2)16(22)21-18/h5-8H,9H2,1-4H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKOGGAJWNODIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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